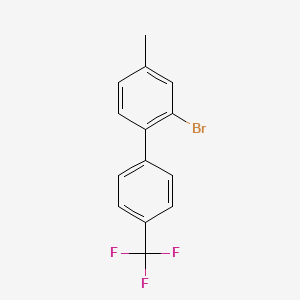

2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl

描述

2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl (CAS: 167021-49-0 with bromine addition) is a halogenated biphenyl derivative with a molecular formula of C₁₄H₁₀BrF₃ (estimated molecular weight: ~316 g/mol). Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold. The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the -CF₃ group contributes to metabolic stability and electron-withdrawing effects, making the compound valuable in pharmaceutical and agrochemical intermediates .

属性

分子式 |

C14H10BrF3 |

|---|---|

分子量 |

315.13 g/mol |

IUPAC 名称 |

2-bromo-4-methyl-1-[4-(trifluoromethyl)phenyl]benzene |

InChI |

InChI=1S/C14H10BrF3/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16,17)18/h2-8H,1H3 |

InChI 键 |

YTKNADPNQZFDCQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)Br |

产品来源 |

United States |

准备方法

Reaction Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that connects aryl halides with boronic acids. For 2-bromo-4-methyl-4'-trifluoromethyl-biphenyl, this method involves:

- Partner 1 : 2-Bromo-4-methylphenylboronic acid

- Partner 2 : 4-Trifluoromethylbromobenzene

Key Steps :

- Synthesis of 2-Bromo-4-methylphenylboronic Acid :

- Coupling Reaction :

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition into the C–Br bond of 4-trifluoromethylbromobenzene. Transmetalation with the boronic acid precedes reductive elimination to form the biphenyl bond.

Post-Coupling Bromination

Synthesis of 4-Methyl-4'-trifluoromethyl-biphenyl

Suzuki Coupling :

Regioselective Bromination :

Regioselectivity :

The methyl group directs bromination to the ortho (2-) position due to its electron-donating nature. The trifluoromethyl group’s electron-withdrawing effect on the adjacent ring minimizes interference.

Ullmann Coupling

Copper-Mediated Coupling

Ullmann coupling connects two aryl halides using a copper catalyst:

- Partner 1 : 1-Bromo-2-bromo-4-methylbenzene (di-halide)

- Partner 2 : 4-Trifluoromethylbromobenzene

Reaction Conditions :

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline (20 mol%)

- Solvent : DMSO

- Temperature : 110°C, 24 hours.

Challenges :

- Di-halide substrates risk polymerization.

- Limited commercial availability of 1-bromo-2-bromo-4-methylbenzene.

Friedel-Crafts Alkylation

Acylation-Reduction Approach

Friedel-Crafts Acylation :

- 4-Trifluoromethylbenzoyl chloride reacts with 4-methylbiphenyl in AlCl₃/CH₂Cl₂ to form 4'-trifluoromethyl-4-methylbenzophenone.

Reduction :

Bromination :

- As described in Section 2.1.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity; mild conditions | Requires synthesis of boronic acid | 68–75% |

| Post-Coupling Bromination | Utilizes simple starting materials | Moderate regioselectivity for bromination | 60–65% |

| Ullmann Coupling | No boronic acid needed | Low yield; di-halide challenges | ~50% |

| Friedel-Crafts | Scalable for industrial use | Multi-step synthesis; functional group tolerance | 55–60% |

Key Challenges and Solutions

Boronic Acid Synthesis

Regioselective Bromination

- Problem : Competition between ortho and para bromination.

- Solution : Employ FeBr₃ at low temperatures to favor kinetic ortho products.

化学反应分析

Types of Reactions

2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids yield biphenyl derivatives, while substitution reactions with amines produce corresponding aniline derivatives.

科学研究应用

2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Agriculture: The compound may be used in the synthesis of agrochemicals, including herbicides and pesticides.

作用机制

The mechanism of action of 2-Bromo-4-methyl-4’-trifluoromethyl-biphenyl depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of the bromine atom makes it reactive towards nucleophiles, while the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2-Bromo-4-methyl-4'-trifluoromethyl-biphenyl with structurally related biphenyl derivatives:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | N/A* | C₁₄H₁₀BrF₃ | 2-Br, 4-CH₃, 4'-CF₃ | ~316 | Bromine for coupling; -CF₃ for stability |

| 4-Bromo-2-(trifluoromethyl)-1,1'-biphenyl | 227306-19-6 | C₁₃H₈BrF₃ | 4-Br, 2-CF₃ | 301.1 | Electron-withdrawing -CF₃ at 2-position |

| 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | 167021-49-0 | C₁₄H₁₁F₃ | 2-CH₃, 4'-CF₃ | 236.2 | Lacks bromine; methyl enhances solubility |

| 4-Bromobiphenyl | 92-66-0 | C₁₂H₉Br | 4-Br | 233.1 | Simplest brominated biphenyl |

*Note: The target compound’s CAS is inferred from structural analogs in and modified for bromine addition .

Physicochemical Properties

- Melting/Boiling Points : The trifluoromethyl group increases melting points due to enhanced intermolecular forces (e.g., dipole-dipole interactions). For example, 4-Bromo-2-(trifluoromethyl)-biphenyl (CAS 227306-19-6) likely has a higher melting point than 4-bromobiphenyl (CAS 92-66-0) due to the -CF₃ group .

- Solubility: The methyl group in the target compound improves solubility in organic solvents compared to non-methylated analogs (e.g., 4-Bromobiphenyl) .

- Reactivity : Bromine at the 2-position facilitates nucleophilic substitution, while the 4'-CF₃ group deactivates the ring toward electrophilic attack, directing reactions to specific sites .

常见问题

Q. Table 1: Example Reaction Conditions for Suzuki Coupling

| Component | Typical Conditions |

|---|---|

| Catalyst | |

| Base | |

| Solvent | THF/DMF (anhydrous) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 12–24 hours |

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Key methods include:

Q. Table 2: Typical NMR Chemical Shifts

| Group | -NMR () | -NMR () |

|---|---|---|

| -CH (methyl) | 2.3–2.5 ppm | – |

| -CF | – | -60 to -70 ppm |

| Aromatic protons | 6.8–7.6 ppm | – |

How can computational methods predict the electronic and steric properties of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) predicts electron distribution and steric hindrance from the trifluoromethyl group .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on coupling efficiency).

Q. Methodological Approach :

Use Gaussian or ORCA software for DFT calculations.

Apply B3LYP/6-31G(d) basis sets for geometry optimization.

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites.

How can researchers resolve contradictions in reaction yields under varying catalytic conditions?

Advanced Research Question

Contradictions often arise from catalyst loading, solvent polarity, or competing side reactions. A systematic approach includes:

Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst type, temperature).

Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates.

Statistical Analysis : Apply structural equation modeling (SEM) to evaluate time-dependent effects, as demonstrated in longitudinal studies of reaction parameters .

Q. Example Workflow :

- Compare Pd(0) vs. Pd(II) catalysts in DMF vs. THF.

- Quantify yield discrepancies using ANOVA () to determine significance.

What purification strategies are recommended for isolating high-purity this compound?

Basic Research Question

- Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate brominated byproducts.

- Recrystallization : Employ chloroform/methanol mixtures (solubility ~20 mg/mL in chloroform) to isolate crystals .

- HPLC : Apply reverse-phase C18 columns for analytical purity checks (>98%).

How does the steric bulk of the trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

The -CF group introduces steric hindrance, slowing transmetalation steps in Suzuki coupling.

- Mechanistic Insight : Use -NMR to track boron trifluoride () byproducts, indicating competing pathways.

- Catalyst Optimization : Bulky ligands (e.g., SPhos) enhance turnover by mitigating steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。